1-benzyl-N-(2-fluorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
The compound “1-benzyl-N-(2-fluorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves numerous methods . An effective and smooth synthesis of functionally vital pyrimidines has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often planar . The pyrimidine ring contains two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
Pyrimidine derivatives often exhibit a range of chemical reactions. For instance, they can undergo oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Scientific Research Applications
1. Analgesic Properties
Researchers have explored the modification of pyridine moieties in pyrido[1,2-a]pyrimidine nuclei to enhance biological properties like analgesic effects. A study by (Ukrainets et al., 2015) revealed that methylation at specific positions of the pyridine moiety can increase the analgesic activity, particularly in derivatives with para-substituted groups.
2. Antimicrobial Activity
The antimicrobial properties of similar compounds have been investigated. In a study by (Kolisnyk et al., 2015), novel derivatives of pyrido[1,2-a]pyrimidine carboxamides showed increased activity against certain bacterial strains and fungi, suggesting potential applications in antimicrobial therapies.
3. Antifungal Activity
Compounds related to pyrido[1,2-a]pyrimidine have been synthesized and evaluated for their antifungal activities. For instance, (Konno et al., 1989) reported the synthesis of thieno[2,3-d]pyrimidine derivatives with significant preventive effects against various fungal diseases.
4. Antiviral Study
Further, the antiviral potential of pyrido[2,3-d]pyrimidines has been explored. A study by (Balaraman et al., 2018) demonstrated that certain benzamide derivatives of pyrido[2,3-d]pyrimidines exhibited higher antiviral activity compared to some commercial drugs, indicating their potential in antiviral drug development.
Mechanism of Action
Future Directions
Future research in the field of pyrimidine derivatives is likely to focus on the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Properties
IUPAC Name |
6-benzyl-N-(2-fluorophenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN4O2/c25-18-10-4-5-11-19(18)26-23(30)20-14-17-22(29(20)15-16-8-2-1-3-9-16)27-21-12-6-7-13-28(21)24(17)31/h1-14H,15H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLNKLORWJAJJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC3=C2N=C4C=CC=CN4C3=O)C(=O)NC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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